molecular formula C25H50ClNO2 B12659803 Allylbis(2-hydroxyethyl)oleylammonium chloride CAS No. 95873-53-3

Allylbis(2-hydroxyethyl)oleylammonium chloride

Cat. No.: B12659803
CAS No.: 95873-53-3
M. Wt: 432.1 g/mol
InChI Key: DMMNIJFBWQIYHR-AFEZEDKISA-M
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Description

Allylbis(2-hydroxyethyl)oleylammonium chloride (CAS: 95873-53-3) is a quaternary ammonium salt (QAS) with the molecular formula C₂₅H₅₀ClNO₂ and a molar mass of 432.123 g/mol . Its structure comprises:

  • An oleyl chain (C₁₈, unsaturated at the 9Z position) providing hydrophobic properties.
  • Two 2-hydroxyethyl groups enhancing hydrophilicity and hydrogen-bonding capacity.
  • An allyl group contributing to reactivity in polymerization or cross-linking applications.

This compound is industrially relevant as a surfactant, antimicrobial agent, or phase-transfer catalyst, particularly in pharmaceuticals and agrochemicals (e.g., Shaanxi Dideu Medichem Co. Ltd. produces it for diverse sectors) . Its oleyl chain distinguishes it from shorter-chain QAS analogs, influencing solubility, micelle formation, and biological interactions.

Properties

CAS No.

95873-53-3

Molecular Formula

C25H50ClNO2

Molecular Weight

432.1 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride

InChI

InChI=1S/C25H50NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26(20-4-2,22-24-27)23-25-28;/h4,11-12,27-28H,2-3,5-10,13-25H2,1H3;1H/q+1;/p-1/b12-11-;

InChI Key

DMMNIJFBWQIYHR-AFEZEDKISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxyethyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloroethanol under controlled conditions. The reaction is carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Allylbis(2-hydroxyethyl)oleylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Industrial Applications

Allylbis(2-hydroxyethyl)oleylammonium chloride is primarily utilized in the following industrial sectors:

Surfactants and Emulsifiers

  • Functionality : It acts as a surfactant due to its ability to reduce surface tension, making it effective in stabilizing emulsions.
  • Applications : Commonly used in cosmetics, personal care products, and household cleaners to improve texture and stability.
Application AreaSpecific Uses
CosmeticsCreams, lotions, shampoos
Household ProductsDetergents, fabric softeners
Industrial CleaningDegreasers, surface cleaners

Antimicrobial Agent

Research indicates that this compound exhibits significant antimicrobial properties, making it suitable for:

  • Antibacterial Formulations : Its quaternary ammonium structure disrupts microbial cell membranes, leading to cell lysis.
  • Case Studies :
    • A study demonstrated its effectiveness against various bacterial strains, highlighting its potential in disinfectants and antiseptics .

Drug Delivery Systems

This compound has been studied for its role in drug delivery:

  • Hydrophobic Drug Encapsulation : Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
  • Research Findings : Studies have shown improved drug release profiles when using this compound as a carrier in formulations .

Membrane Interaction Studies

The compound's interactions with biological membranes have been extensively researched:

  • Mechanism of Action : It effectively interacts with lipid bilayers, leading to increased membrane permeability.
  • Significance : Understanding these interactions is crucial for developing new antimicrobial agents and enhancing drug delivery systems .

Mechanism of Action

The mechanism of action of allylbis(2-hydroxyethyl)oleylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is attributed to its cationic nature, which allows it to bind to negatively charged microbial surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Quaternary Ammonium Compounds

Quaternary ammonium salts (QAS) are widely studied for their surfactant and antimicrobial properties. Below is a detailed comparison of Allylbis(2-hydroxyethyl)oleylammonium chloride with key analogs:

Table 1: Structural and Functional Comparison of QAS Compounds

Compound Name (Abbreviation) Molecular Formula Alkyl Chain Length Functional Groups Key Applications Optimal Concentration (pH 11) Decontamination Rate Constant (k, s⁻¹)
This compound C₂₅H₅₀ClNO₂ C₁₈ (oleyl, unsaturated) 2-hydroxyethyl, allyl Surfactant, antimicrobial agent ~0.1–1 mM* 0.05–0.1*
DHEMA (N,N-bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride) C₁₇H₃₇ClNO₂ C₁₂ (dodecyl, saturated) 2-hydroxyethyl, methyl Decontamination, antimicrobial 0.5–2 mM 0.15–0.25
BAC (N-benzyl-N,N-dimethyl-N-dodecylammonium chloride) C₂₁H₃₈ClN C₁₂ (dodecyl, saturated) Benzyl, dimethyl Disinfectants, antiseptics 1–5 mM 0.08–0.12
DTMA (N-dodecyl-N,N,N-trimethylammonium chloride) C₁₅H₃₄ClN C₁₂ (dodecyl, saturated) Trimethyl Surfactant, DNA extraction 2–10 mM 0.03–0.06

*Estimated based on structural analogs and micelle behavior .

Structural Impact on Performance

(a) Alkyl Chain Length and Unsaturation
  • Oleyl vs. Dodecyl Chains : The C₁₈ oleyl chain in Allylbis... increases hydrophobicity compared to C₁₂ chains in DHEMA, BAC, and DTMA. This enhances membrane disruption in microbes but reduces solubility in aqueous media. The 9Z unsaturation in oleyl may improve fluidity and interaction with lipid bilayers .
  • Empty Micelle Effect: Longer alkyl chains lower the critical micelle concentration (CMC). At high concentrations (>1 mM for Allylbis...), micelle formation reduces antimicrobial efficacy by sequestering monomers, as observed in DHEMA and BAC .
(b) Functional Group Effects
  • Hydroxyethyl Groups : Both Allylbis... and DHEMA feature 2-hydroxyethyl substituents, which improve water solubility and hydrogen-bonding capacity. shows hydroxyethyl groups in DHEMA and 5b increase decontamination rates by 30–50% compared to trimethyl or benzyl groups (e.g., DTMA, BAC) .
  • Allyl vs. Benzyl Groups: The allyl group in Allylbis...

Antimicrobial and Decontamination Efficacy

  • pH Sensitivity : At pH 11, hydroxyethyl-containing QAS (e.g., DHEMA, Allylbis...) show superior decontamination due to enhanced ionization and surfactant stability. For example, DHEMA achieves a rate constant (k) of 0.15–0.25 s⁻¹ at 0.5–2 mM, outperforming BAC (k = 0.08–0.12 s⁻¹) .
  • Oleyl Chain Advantages : Allylbis...’s long unsaturated chain may improve efficacy against Gram-negative bacteria (e.g., E. coli) by penetrating their outer membrane, though this requires experimental validation.

Industrial and Environmental Considerations

  • Environmental Impact : Longer alkyl chains in QAS are associated with higher bioaccumulation risks, necessitating careful waste management .

Biological Activity

Allylbis(2-hydroxyethyl)oleylammonium chloride (ABOAC) is a quaternary ammonium compound with the molecular formula C25H50ClNO2. It exhibits a range of biological activities, particularly in the fields of antimicrobial efficacy and drug delivery systems. This article synthesizes various research findings, case studies, and data to provide a comprehensive overview of the biological activity of ABOAC.

Chemical Structure and Properties

ABOAC is characterized by its long hydrophobic oleyl chain and two hydroxyethyl groups attached to the nitrogen atom. This unique structure imparts amphiphilic properties, allowing it to function effectively as a surfactant and emulsifier. The compound's ability to lower surface tension and stabilize emulsions makes it suitable for various industrial applications, including cosmetics and pharmaceuticals.

Antimicrobial Activity

Research has demonstrated that ABOAC possesses significant antimicrobial properties. Its quaternary ammonium structure enables it to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its application in antibacterial formulations.

ABOAC interacts with lipid bilayers, destabilizing membranes and increasing permeability. This action can be summarized as follows:

  • Membrane Disruption : The hydrophobic oleyl chain of ABOAC inserts into the lipid bilayer.
  • Cell Lysis : The disruption of membrane integrity results in leakage of cellular contents and eventual cell death.

Comparative Efficacy

A comparative analysis with other antimicrobial agents highlights ABOAC's effectiveness:

Compound NameMolecular FormulaUnique Features
This compoundC25H50ClNO2Two hydroxyethyl groups; effective surfactant
Benzalkonium ChlorideC22H38ClNBroad-spectrum antimicrobial; aromatic ring
Cetrimonium BromideC21H42BrNUsed primarily in cosmetics; no hydroxy groups
Stearyl Dimethyl Benzyl Ammonium ChlorideC23H50ClNLonger hydrophobic chain; used in disinfectants

Case Studies

Several studies have investigated the biological activity of ABOAC in various contexts:

  • Antibacterial Formulations : A study assessed the effectiveness of ABOAC against common pathogens, demonstrating a significant reduction in bacterial viability, particularly against Gram-positive bacteria.
  • Drug Delivery Systems : Research has explored ABOAC's potential as a carrier for hydrophobic drugs. Its ability to encapsulate these drugs enhances their solubility and bioavailability, making it a promising candidate for pharmaceutical applications.
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of ABOAC on mammalian cell lines. Results indicated that while it exhibits antimicrobial activity, careful dosage is required to minimize toxicity to human cells.

Research Findings

Recent investigations have focused on understanding the interactions between ABOAC and biological membranes:

  • Lipid Bilayer Interaction : Studies indicate that ABOAC can effectively interact with phospholipid bilayers, leading to increased membrane fluidity and permeability.
  • Encapsulation Efficiency : Research highlights ABOAC's capability to encapsulate hydrophobic compounds, achieving high loading efficiencies and controlled release profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for allylbis(2-hydroxyethyl)oleylammonium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with allyl chloride derivatives. For example, reacting oleylamine with 2-chloroethanol under basic conditions forms bis(2-hydroxyethyl)oleylamine, which is then quaternized using allyl chloride. Optimization includes controlling stoichiometry (e.g., molar ratios of 1:2 for amine to chloroethanol), temperature (60–80°C), and reaction time (12–24 hours). Purification via solvent extraction or column chromatography ensures removal of unreacted precursors .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of allyl, hydroxyethyl, and oleyl groups. For instance, allyl protons resonate at δ 5.8–6.0 ppm (vinyl) and δ 4.5–5.0 ppm (CH2_2-allyl) .
  • FTIR : Peaks at 3400–3500 cm1^{-1} (O-H stretch), 1640–1680 cm1^{-1} (C=C allyl), and 1450–1480 cm1^{-1} (C-N stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of aerosols .
  • Storage : Store in airtight containers under argon to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can density functional theory (DFT) methods predict the electronic and colloidal behavior of this compound?

  • Methodological Answer :

  • Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP) or dispersion-corrected DFT-D3 to model non-covalent interactions (e.g., van der Waals forces) between the oleyl chain and solvents .
  • Solvent Effects : Employ the conductor-like screening model (COSMO) to simulate aqueous/organic solvent interactions. For example, calculate solvation free energy to predict aggregation behavior .
  • Charge Distribution : Analyze electrostatic potential maps to identify cationic charge localization on the quaternary ammonium center, which influences surfactant properties .

Q. How does the compound’s amphiphilic structure influence its interaction with polymeric matrices in drug delivery systems?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probe methods. Lower CMC values (e.g., 0.1–1 mM) indicate stronger self-assembly in hydrophobic polymer blends .
  • Thermoresponsive Behavior : Study phase transitions (LCST/UCST) using differential scanning calorimetry (DSC). For instance, copolymers with hydroxyethyl groups exhibit LCST shifts when integrated with poly(N-isopropylacrylamide) .
  • Controlled Release : Use dynamic light scattering (DLS) to monitor nanoparticle size changes under pH/temperature variations, correlating with drug release kinetics .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for quaternary ammonium compounds like this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify non-linear toxicity thresholds .
  • Membrane Permeability Studies : Use fluorescent dyes (e.g., propidium iodide) to distinguish between membrane disruption (acute toxicity) and metabolic inhibition (chronic effects) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., benzalkonium chloride) to isolate the impact of the allyl/hydroxyethyl groups .

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthesis yields and purity assessments?

  • Methodological Answer :

  • Yield Consistency : Apply ANOVA to compare batch-to-batch yields (e.g., 3 replicates per synthesis). Acceptable RSD < 5% .
  • Purity Metrics : Use HPLC peak area normalization with a C18 column (acetonitrile/water mobile phase). Report relative standard deviation (RSD) for triplicate runs .
  • Outlier Detection : Implement Grubbs’ test to identify and exclude anomalous data points in spectroscopic or chromatographic datasets .

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